![molecular formula C18H19N3O3 B11180784 methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11180784.png)
methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
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Overview
Description
Methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a pyrazolo[4,3-c]pyridine derivative characterized by a methyl ester at position 7, a phenyl group at position 2, and a branched isobutyl substituent at position 3. This scaffold is of interest due to its structural similarity to bioactive heterocycles, particularly carbonic anhydrase inhibitors and other enzyme-targeting agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves the condensation of appropriate pyrazole and pyridine derivatives. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2,6-dichloropyridine under basic conditions, followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate in anticancer research. Compounds within this class have demonstrated significant activity against various cancer cell lines. For instance, a study evaluated several derivatives for their anti-proliferative effects against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives effectively inhibited cell proliferation and induced apoptosis in these cancer cells .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial properties. A series of pyrazole derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives exhibited promising antibacterial activity, suggesting potential applications in treating bacterial infections .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step synthetic routes. Recent advancements have focused on improving yield and specificity through novel synthetic methodologies. For example:
- Condensation Reactions : The initial step often involves the condensation of isobutyl hydrazine with appropriate carbonyl compounds to form the pyrazole framework.
- Functional Group Modifications : Subsequent reactions can introduce various functional groups that enhance biological activity or solubility.
These synthetic strategies have been documented in various studies, demonstrating the versatility of pyrazole-type compounds in medicinal chemistry .
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Study A : Evaluated the compound's effects on tumor growth in xenograft models, showing significant reduction in tumor size compared to controls.
- Study B : Investigated its antimicrobial efficacy through in vitro assays, confirming its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 5
The 5-position substituent significantly influences the compound’s properties. Key analogs and their substituents include:
Key Observations :
- Aromatic vs.
- Steric Effects : The adamantyl group in 6j increases melting point (295–296°C) and lipophilicity, whereas the isobutyl group likely balances steric hindrance and bioavailability .
Physicochemical Properties
Melting Points and Stability
- Higher melting points correlate with rigid substituents (e.g., adamantyl in 6j: 295–296°C) .
- Lower melting points are observed with flexible aliphatic chains (e.g., 6m: 199–202°C) . The target compound’s isobutyl group may result in a mp ~220–240°C, intermediate between 6j and 7b.
Spectroscopic Data
Biological Activity
Methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazolo ring fused with a pyridine moiety, which is central to its biological activity.
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes such as carbonic anhydrases (CAs), which are crucial in physiological processes including acid-base balance and fluid secretion. For instance, derivatives of pyrazolo[4,3-c]pyridine demonstrated significant inhibition against human isoforms hCA I and hCA II as well as bacterial CAs .
- Anticancer Properties : The pyrazolo[4,3-c]pyridine derivatives have displayed promising anticancer activities. Studies have shown that specific analogues can induce apoptosis in various cancer cell lines by enhancing caspase activity and causing morphological changes indicative of cell death . Notably, research on compounds containing the 1H-pyrazole scaffold has revealed their effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and ILs, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several studies highlight the biological activities of this compound and related compounds:
Q & A
Basic Question: What are the standard synthetic routes for methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate?
Answer:
The synthesis typically involves cyclocondensation reactions of precursor amines or hydrazines with carbonyl-containing intermediates. For example:
- Procedure A : Reacting substituted amines (e.g., methylamine or aryl amines) with ethyl carboxylate derivatives under acidic conditions at room temperature for 12 hours, yielding pyrazolo-pyridine scaffolds. Yields range from 84–86% .
- Key Steps :
- Amine selection : Substituents (e.g., isobutyl groups) are introduced via amine reactants.
- Acid catalysis : Hydrochloric acid (37%) is used to promote cyclization.
- Purification : Recrystallization from ethanol or acetone to isolate orange crystalline products.
Basic Question: What spectroscopic and analytical methods are used to confirm the structure of this compound?
Answer:
A multi-technique approach ensures structural validation:
- NMR spectroscopy : 1H, 13C, and 2D NMR (COSY, HSQC) resolve proton environments and carbon connectivity, particularly for distinguishing pyrazolo-pyridine ring systems .
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm−1) and aromatic C-H stretches (~3000 cm−1) .
- X-ray crystallography : Resolves crystal packing and absolute configuration (e.g., space group P21/c, unit cell parameters) .
- Elemental analysis : Validates empirical formulas (e.g., C 64.64% calculated vs. 64.80% found for analogous compounds) .
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?
Answer:
Contradictions often arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:
- Cross-validation : Compare NMR data with X-ray crystallography results to confirm bond lengths and angles .
- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that cause signal splitting .
- Isotopic labeling : Use 15N-labeled amines to simplify complex splitting patterns in 1H-NMR .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectral profiles and identify discrepancies .
Advanced Question: What experimental strategies optimize reaction yields when substituting amines or altering reaction conditions?
Answer:
Yield optimization relies on systematic parameter screening:
- Reaction time/temperature : Extended reaction times (12–24 hours) at room temperature improve cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Lewis acids (e.g., ZnCl2) may accelerate cyclization in sterically hindered systems.
Table 1: Yield Optimization for Analogous Compounds
Amine Reactant | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|
Methylamine | 12 | 86 | |
Quinolin-3-amine | 12 | 84 |
Advanced Question: How can researchers analyze crystal structure variations (e.g., polymorphism) in this compound?
Answer:
Polymorphism is assessed via:
- Single-crystal X-ray diffraction (SCXRD) : Compare unit cell parameters (e.g., a=12.342A˚,b=7.891A˚) across batches to detect packing differences .
- Powder XRD : Identify polymorphic phases by matching experimental patterns with simulated data from SCXRD.
- Thermal analysis : DSC/TGA detects phase transitions linked to lattice stability .
Advanced Question: How should researchers address discrepancies between experimental and theoretical elemental analysis data?
Answer:
Deviations >0.3% warrant investigation:
- Purification : Re-crystallize the product to remove unreacted starting materials or byproducts.
- Calibration : Validate analytical instruments with certified standards (e.g., NIST reference materials).
- Sample homogeneity : Ensure uniform grinding for combustion analysis.
Table 2: Elemental Analysis Example (Compound 6b)
Element | Calculated (%) | Found (%) | Deviation |
---|---|---|---|
C | 64.64 | 64.80 | +0.16 |
H | 5.09 | 5.15 | +0.06 |
N | 14.13 | 14.25 | +0.12 |
Source: |
Advanced Question: What methodologies support structure-activity relationship (SAR) studies for this compound?
Answer:
SAR studies require:
- Substituent variation : Synthesize analogs with modified aryl or alkyl groups (e.g., 4-chlorophenyl in ).
- Biological assays : Pair synthetic derivatives with enzyme inhibition or receptor-binding assays.
- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with activity .
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C18H19N3O3/c1-12(2)9-20-10-14-16(15(11-20)18(23)24-3)19-21(17(14)22)13-7-5-4-6-8-13/h4-8,10-12H,9H2,1-3H3 |
InChI Key |
PDSOURPIXPOUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)OC |
Origin of Product |
United States |
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